Heparin, sodium salt

Übersicht

Beschreibung

Heparin, sodium salt, is a highly sulfated glycosaminoglycan widely known for its potent anticoagulant properties. It is a naturally occurring substance found in the liver, lungs, and other tissues of mammals. This compound, is primarily used in medical settings to prevent and treat blood clots, making it an essential component in surgeries, dialysis, and various cardiovascular procedures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heparin, sodium salt, is typically derived from the intestinal mucosa of pigs or the lungs of cattle. The preparation involves several steps, including extraction, purification, and sulfation. The raw material is first treated with a salt-resolving technique, followed by oxidation and adsorption with ion-exchange resin. The product is then washed, eluted, ultrafiltered, and freeze-dried to obtain the final this compound .

Industrial Production Methods

In industrial settings, this compound, is produced by extracting it from the mucosal tissues of slaughtered animals. The extraction process involves enzymatic digestion, followed by purification using ion-exchange chromatography and other techniques to ensure the removal of impurities and contaminants .

Analyse Chemischer Reaktionen

Types of Reactions

Heparin, sodium salt, undergoes various chemical reactions, including sulfation, desulfation, and depolymerization. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Sulfation: This reaction involves the addition of sulfate groups to the heparin molecule, typically using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.

Desulfation: This process removes sulfate groups, often using mild acid hydrolysis or enzymatic methods.

Depolymerization: This reaction breaks down the heparin polymer into smaller fragments, usually achieved through chemical or enzymatic means.

Major Products Formed

The major products formed from these reactions include low molecular weight heparin and various heparin derivatives with altered anticoagulant properties .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

Clinical Use : Heparin sodium salt is predominantly known for its anticoagulant properties. It acts by binding to antithrombin III, enhancing its ability to inhibit thrombin and factor Xa, thereby preventing blood clot formation. This property is crucial in various medical procedures such as surgeries, dialysis, and the treatment of thromboembolic disorders.

Case Study : A study comparing heparin lock solutions with sodium citrate in long-term hemodialysis patients revealed that heparin was associated with a higher rate of catheter-related infections compared to sodium citrate. The findings emphasized the need for careful consideration of anticoagulant choices in clinical settings to minimize complications .

Cell Culture Applications

Heparin sodium salt serves as a supplement in cell culture media due to its ability to promote cell adhesion and proliferation. It is particularly useful in culturing endothelial cells and stem cells.

- Endothelial Cell Culture : Heparin has been used as a supplement in M199 medium for the culture of human umbilical vein endothelial cells, enhancing cell growth and viability .

- Stem Cell Research : In protocols for generating kidney organoids from human pluripotent stem cells, heparin sodium salt plays a critical role in maintaining cell viability and promoting differentiation .

Diagnostic Applications

Heparin sodium salt is also employed in various diagnostic assays. Its ability to inhibit clotting makes it suitable for sample preparation in laboratory settings.

- Sample Preparation : It is utilized during the isolation of blood components for diagnostic testing, ensuring that samples remain unclotted and suitable for analysis .

- Immunostaining : Heparin has been applied in immunostaining techniques to visualize cellular structures in tissue sections .

Biopharmaceutical Applications

In the biopharmaceutical industry, heparin sodium salt is used not only as an active pharmaceutical ingredient but also as a stabilizing agent in drug formulations.

- Vaccine Development : Recent studies have explored the use of heparin as an adjuvant in vaccine formulations, enhancing immune responses through its immunomodulatory effects .

- Gene Therapy : Heparin's role in gene therapy manufacturing has been highlighted due to its capacity to facilitate the delivery of genetic material into target cells .

Research Applications

Heparin sodium salt is extensively used in research settings across various disciplines:

- Biochemical Studies : Its use in purification processes, such as isolating soluble receptors from human plasma, demonstrates its versatility in biochemical research .

- Pharmacological Research : Heparin has been investigated for its effects on various signaling pathways, including fibroblast growth factor signaling, which is crucial for understanding cellular responses .

Data Table: Applications of Heparin Sodium Salt

Wirkmechanismus

Heparin, sodium salt, exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring plasma protein. This binding significantly accelerates the inactivation of several key coagulation enzymes, including thrombin (factor IIa) and factor Xa. By inhibiting these enzymes, heparin prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .

Vergleich Mit ähnlichen Verbindungen

Heparin, sodium salt, is often compared with other anticoagulants, such as low molecular weight heparin, fondaparinux, and direct oral anticoagulants (DOACs).

Low Molecular Weight Heparin: This derivative of heparin has a lower molecular weight and is used for similar indications but has a more predictable pharmacokinetic profile and a lower risk of bleeding.

Direct Oral Anticoagulants (DOACs): These include drugs like rivaroxaban and apixaban, which directly inhibit factor Xa or thrombin.

This compound, remains unique due to its broad range of biological activities and its ability to be used in various clinical and research settings.

Biologische Aktivität

Heparin sodium salt is a highly sulfated glycosaminoglycan with significant biological activity, primarily recognized for its anticoagulant properties. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Heparin sodium salt is derived from porcine intestinal mucosa and exhibits a minimum activity of greater than 150 International Units (I.U.) per mg. It functions primarily by binding to antithrombin III (AT-III), a serine protease inhibitor, which enhances the inhibition of thrombin and factor Xa, thus preventing coagulation. The interaction with AT-III is crucial for its anticoagulant effect, making it a vital component in the management of thromboembolic disorders.

Table 1: Key Properties of Heparin Sodium Salt

| Property | Value |

|---|---|

| Source | Porcine intestinal mucosa |

| Minimum Activity | > 150 I.U./mg |

| Molecular Weight | Varies (average ~15 kDa) |

| Solubility | Soluble in water |

| Mechanism | Antithrombin III binding |

Therapeutic Applications

Heparin sodium salt is utilized in various clinical settings due to its anticoagulant properties. Its applications include:

- Prevention and Treatment of Thrombosis : Heparin is commonly used to prevent venous thrombosis and pulmonary embolism, particularly in post-operative patients.

- Management of Acute Coronary Syndromes : It plays a critical role in the management of acute myocardial infarction by preventing re-thrombosis after thrombolytic therapy.

- In Vitro Applications : In laboratory settings, heparin is employed to prevent cell aggregation in serum-free media and to promote the growth of human embryonic stem cells.

Inhibition of Cell Proliferation

Recent studies have indicated that heparin sodium salt can inhibit mesenchymal cell proliferation while promoting epithelial cell proliferation. This dual action suggests potential applications in regenerative medicine and cancer therapy.

Case Study: Heparin in Cancer Research

A study investigated the effects of heparin on cancer cell lines, demonstrating that it induces apoptosis in certain cancer cells by interfering with transcription factor activity. This highlights heparin's potential as an anti-cancer agent.

Comparative Studies

A retrospective study compared heparin lock solutions with sodium citrate in long-term hemodialysis patients. The findings indicated that patients using heparin experienced significantly more catheter-related infections compared to those using sodium citrate. This suggests a need for careful consideration when selecting anticoagulant therapies in specific patient populations.

Table 2: Summary of Comparative Study Outcomes

| Treatment Group | Catheter-Related Infections (CRIs) | Hospitalizations | Catheter Thrombosis |

|---|---|---|---|

| Heparin | Higher | Comparable | Comparable |

| Sodium Citrate | Lower | Comparable | Comparable |

Eigenschaften

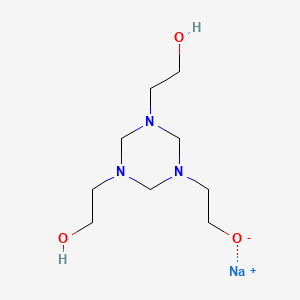

IUPAC Name |

sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMTXLQWRQUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CCO)CC[O-])CCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-08-1 | |

| Record name | Heparin, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heparin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Heparin, sodium salt exert its anticoagulant effect?

A1: this compound binds to antithrombin III, a serine protease inhibitor, enhancing its ability to inactivate clotting factors like thrombin and Factor Xa. [, ] This interaction prevents fibrin formation and ultimately inhibits clot formation.

Q2: Beyond anticoagulation, what other biological activities are associated with this compound?

A2: this compound demonstrates diverse biological activities, including modulation of growth factor activity, [, ] inhibition of cell proliferation, [] and potential antiviral effects. [, ] These activities are often attributed to its interaction with various proteins beyond antithrombin III.

Q3: What is the molecular weight range of this compound?

A3: this compound exhibits a wide molecular weight range, typically from 3,000 to 30,000 Daltons. [] Low molecular weight heparin preparations (LMWH), with molecular weights around 4,000 to 7,000 Daltons, are often preferred for specific clinical applications. [, ]

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Infrared (IR) spectroscopy is frequently utilized to analyze the structure of this compound. [, ] It helps identify characteristic functional groups such as sulfate and carboxyl groups, providing insights into the compound's composition and purity.

Q5: How does the ionic strength of a solution influence this compound's interaction with calcium oxalate crystals?

A5: Research suggests that this compound exhibits greater adsorption onto calcium oxalate crystals in solutions with lower ionic strength. [] This finding has implications for understanding the role of this compound in influencing crystal growth and aggregation in biological contexts, such as in the urinary tract.

Q6: Does this compound possess inherent catalytic activity?

A6: While not a catalyst in the traditional sense, this compound acts as a cofactor by binding to and enhancing the activity of enzymes like antithrombin III. [] This cofactor function is crucial for its anticoagulant properties.

Q7: Have computational methods been used to study the interaction between this compound and specific proteins?

A7: Yes, computational modeling, particularly molecular docking studies, has been employed to investigate the interaction between this compound and proteins like WWTR1. [] Such studies provide insights into the binding affinity, key amino acid residues involved, and potential mechanisms of action.

Q8: How does the molecular weight of this compound influence its biological activity?

A8: Lower molecular weight heparin preparations (LMWH) generally exhibit a longer half-life and more predictable pharmacokinetic properties compared to unfractionated this compound. [, ] They also tend to have a lower risk of bleeding complications, making them preferable for certain clinical scenarios. []

Q9: What strategies have been explored to enhance the stability and delivery of this compound?

A9: Researchers have investigated the incorporation of this compound into various drug delivery systems, including nanoparticles [, ] and biodegradable templates. [] These approaches aim to achieve controlled release, improve stability, and enhance its therapeutic efficacy.

Q10: How is this compound typically administered?

A10: this compound is primarily administered intravenously or subcutaneously due to its poor oral bioavailability. [] Its administration route significantly impacts its pharmacokinetic profile and therapeutic onset.

Q11: Is resistance to this compound a known clinical challenge?

A11: While true resistance to this compound is rare, some patients may exhibit a reduced response, often attributed to acquired antithrombin III deficiency or increased levels of clotting factors. []

Q12: What is the most significant adverse effect associated with this compound therapy?

A12: Bleeding is a major concern with this compound therapy, and careful dose monitoring and patient selection are crucial to minimize this risk. []

Q13: What are the advantages of using nanoparticles for this compound delivery?

A13: Nanoparticle-based delivery systems offer advantages such as enhanced stability, controlled release of this compound, and the potential for targeted delivery to specific tissues. []

Q14: Are there specific biomarkers used to monitor the effectiveness of this compound therapy?

A14: Clinical monitoring of this compound therapy typically involves measuring the activated partial thromboplastin time (aPTT), which reflects the time it takes for blood to clot. []

Q15: How is the amount of this compound bound to biomaterials typically quantified?

A15: The Toluidine Blue assay is a common method for quantifying this compound bound to biomaterials. [] It relies on the metachromatic shift of Toluidine Blue upon binding to this compound, allowing for spectrophotometric determination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.